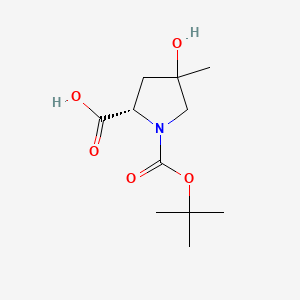

![molecular formula C29H26FN5O3 B2939675 4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide CAS No. 1029728-10-6](/img/structure/B2939675.png)

4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

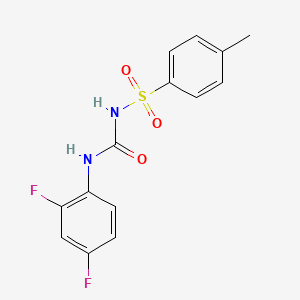

The compound “4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide” is a complex organic molecule. It contains several functional groups, including a benzoyl group, a piperidine ring, and an isopropylbenzamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The benzoyl group, the piperidine ring, and the isopropylbenzamide group contribute to the overall structure .Chemical Reactions Analysis

The compound could potentially undergo several types of chemical reactions. For example, the benzoyl group could undergo nucleophilic acyl substitution reactions, and the piperidine ring could undergo reactions typical for secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Central Nervous System Agents

4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide and its analogues have been explored as potential central nervous system agents. Studies have shown compounds with similar structures to be more potent orally than chlorpromazine in the Sidman avoidance paradigm in rats, indicating their potential as neuroleptics with less nonselective dopamine-receptor blocking effects (Allen et al., 1978).

Gastrointestinal Motility

Derivatives of this compound have been evaluated for their effect on gastrointestinal motility. Studies found that certain benzamide derivatives accelerated gastric emptying and increased the frequency of defecation, suggesting their potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Serotonin Receptor Study

This compound has also been used in the study of serotonin receptors. For instance, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a related compound, has been used as a 5-HT1A antagonist in the research of serotonergic neurotransmission with positron emission tomography (PET) (Plenevaux et al., 2000).

Metabolic Studies

In metabolic studies, similar compounds have been identified as inhibitors of the If current channel in the heart, with potential for treating stable angina and atrial fibrillation. These studies also explored the transporter-mediated renal and hepatic excretion of the metabolites (Umehara et al., 2009).

Radiopharmaceutical Development

Additionally, compounds with a similar structure have been synthesized for use in radiopharmaceutical development, particularly as tracers for studying cannabinoid receptors in the brain using PET (Katoch-Rouse & Horti, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

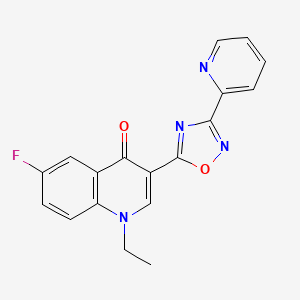

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O3/c1-18(11-13-20-7-4-3-5-8-20)31-25(36)17-35-16-24(26(37)23-14-12-19(2)32-28(23)35)29-33-27(34-38-29)21-9-6-10-22(30)15-21/h3-10,12,14-16,18H,11,13,17H2,1-2H3,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHNSPGGOMRQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC(C)CCC3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)

![Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2939606.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2939609.png)

![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2939612.png)